molecular formula C11H17O4P B12693093 Monopentyl monophenyl phosphate CAS No. 69867-71-6

Monopentyl monophenyl phosphate

Cat. No.: B12693093
CAS No.: 69867-71-6
M. Wt: 244.22 g/mol
InChI Key: CUSOQKDDRMHSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monopentyl monophenyl phosphate is a mixed alkyl-aryl phosphate ester characterized by a pentyl (C₅H₁₁) group and a phenyl (C₆H₅) group attached to a phosphate backbone. This compound is synthesized via reactions involving chlorinated phenyl phosphates and aliphatic alcohols under controlled conditions, such as the use of Lewis acid catalysts at elevated temperatures (60–200°C) and reduced pressures (0.001–1.1 bar) . Its hybrid structure combines the hydrophobic properties of the pentyl chain with the aromatic stability of the phenyl group, making it suitable for applications as a plasticizer and flame retardant in polymers .

Properties

CAS No.

69867-71-6

Molecular Formula

C11H17O4P

Molecular Weight

244.22 g/mol

IUPAC Name

pentyl phenyl hydrogen phosphate

InChI

InChI=1S/C11H17O4P/c1-2-3-7-10-14-16(12,13)15-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H,12,13)

InChI Key

CUSOQKDDRMHSPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCOP(=O)(O)OC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of monopentyl monophenyl phosphate typically involves the esterification of phosphoric acid with pentanol and phenol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:

H3PO4+C5H11OH+C6H5OHC5H11OPO3C6H5 \text{H}_3\text{PO}_4 + \text{C}_5\text{H}_{11}\text{OH} + \text{C}_6\text{H}_5\text{OH} \rightarrow \text{C}_5\text{H}_{11}\text{OPO}_3\text{C}_6\text{H}_5 H3​PO4​+C5​H11​OH+C6​H5​OH→C5​H11​OPO3​C6​H5​

Comparison with Similar Compounds

Structural and Functional Differences

Monopentyl monophenyl phosphate belongs to a broader class of organophosphate esters. Key structural analogs and their distinguishing features include:

Compound Molecular Formula Substituents Key Applications
Monopentyl phosphate C₅H₁₁O₄P Single pentyl group Solvent, intermediate
Di(o-xenyl) monophenyl phosphate C₂₀H₁₉O₄P Phenyl + o-xenyl groups Plasticizer (low fungal growth )
Diethyl 1-phenylethyl phosphate C₁₂H₁₉O₄P Phenylethyl + ethyl groups Research applications
Tricresyl phosphate C₂₁H₂₁O₄P Three cresyl groups Flame retardant, lubricant

Key Observations :

  • Monopentyl phosphate (CAS 2382-76-5) lacks the phenyl group, reducing its thermal stability and flame-retardant efficacy compared to this compound .
  • Di(o-xenyl) monophenyl phosphate exhibits moderate resistance to fungal growth (rated "+" in fungal assays) due to its bulky aromatic substituents . This compound’s fungal resistance is likely superior to purely aliphatic phosphates (e.g., dibutyl sebacate) but requires empirical validation.
  • Diethyl 1-phenylethyl phosphate shares the phenylethyl motif but differs in alkyl chain length and reactivity, limiting its utility in industrial plasticizers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.